molecular formula C12H16N4O B1478837 1-(2-Azidoethyl)-6-(methoxymethyl)indoline CAS No. 2098004-68-1

1-(2-Azidoethyl)-6-(methoxymethyl)indoline

Cat. No. B1478837
CAS RN: 2098004-68-1
M. Wt: 232.28 g/mol
InChI Key: BQLUCIGWFDFLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound is based on the indole structure, but the 2-3 bond is saturated .

Scientific Research Applications

Photochromic Properties

Indoline derivatives have been investigated for their photochromic properties. For example, bispyrrolizidine compounds derived from indolo[4,5-e]- and -[7,6-g]indoles exhibit photochromic behavior with varying half-lives. The study used the AM1 method to correlate structural and electronic properties with photochromic characteristics, helping to understand the reasons behind differences in photochromism among these compounds (Samsoniya et al., 2005).

Corrosion Inhibition

Spiropyrimidinethiones, another class of indoline derivatives, have been studied for their corrosion inhibition effect on mild steel in acidic solutions. These inhibitors act as mixed inhibitors and their adsorption on mild steel follows Langmuir's adsorption isotherm. The study included electrochemical methods, surface morphology characterization, and theoretical calculations to understand the mechanism of corrosion inhibition (Yadav et al., 2015).

Antioxidant Activity

The antioxidant activities of various indoline derivatives were evaluated in the context of the oxidation of tetralin. Compounds such as indoline itself and derivatives with methyl or methoxy groups showed strong antioxidant properties in this system. The study applied semiempirical calculations to investigate the hydrogen abstractions by antioxidants, correlating oxidation rates during the induction period with the dissociation energies of the N–H bond (Nishiyama et al., 2002).

Synthesis and Characterization of New Derivatives

Research has also focused on the synthesis and characterization of new indoline derivatives, highlighting their potential in creating novel compounds with unique properties. For instance, the oxidation of 1-amino-2-methylindoline led to the formation of new heterocyclic derivatives, which were characterized by various analytical techniques. The study proposed a reaction mechanism and explored the thermochemical properties of the compounds, contributing to the understanding of indoline chemistry (Peyrot et al., 2001).

properties

IUPAC Name

1-(2-azidoethyl)-6-(methoxymethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-17-9-10-2-3-11-4-6-16(12(11)8-10)7-5-14-15-13/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLUCIGWFDFLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(CCN2CCN=[N+]=[N-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-6-(methoxymethyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Azidoethyl)-6-(methoxymethyl)indoline
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Reactant of Route 6
1-(2-Azidoethyl)-6-(methoxymethyl)indoline

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